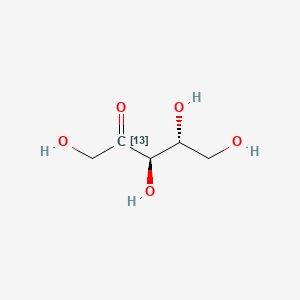

D-Ribulose-13C-1

Beschreibung

BenchChem offers high-quality D-Ribulose-13C-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Ribulose-13C-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,4R)-1,3,4,5-tetrahydroxy(213C)pentan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5-/m1/s1/i4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQJHHRNXZUBTE-JTXDIPNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([13C](=O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of ¹³C-Labeled D-Ribulose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in modern life sciences, enabling precise tracing of metabolic pathways and elucidation of complex biochemical mechanisms. Among these, ¹³C-labeled D-Ribulose, a key intermediate in the pentose phosphate pathway (PPP), is of significant interest for researchers in metabolic studies, drug discovery, and systems biology. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of ¹³C-labeled D-Ribulose, with a focus on chemo-enzymatic methods that offer high specificity and yield. This document is intended to serve as a practical resource for scientists seeking to produce and utilize this valuable research tool.

The pentose phosphate pathway is a crucial metabolic route responsible for generating NADPH, a primary cellular reductant, and for producing precursors for nucleotide biosynthesis. The ability to trace the flow of carbon through this pathway using ¹³C-labeled D-Ribulose allows for detailed metabolic flux analysis, providing insights into cellular responses to disease states, genetic modifications, or therapeutic interventions.[1][2][3][4]

Synthesis Strategies: A Chemo-Enzymatic Approach

While purely chemical syntheses of labeled sugars can be complex and may result in a mixture of stereoisomers, a chemo-enzymatic approach leverages the high selectivity of enzymes to achieve a more efficient and specific synthesis. The general strategy involves the enzymatic conversion of a readily available ¹³C-labeled precursor, such as D-glucose or D-ribose, into D-ribulose.

A robust and widely applicable method for synthesizing ¹³C-labeled D-Ribulose involves a multi-enzyme cascade, starting from commercially available, uniformly labeled [U-¹³C₆]-D-glucose. This approach offers high yields and allows for the production of D-Ribulose with a high degree of isotopic enrichment.

Core Synthesis Pathway

The synthesis of ¹³C-labeled D-Ribulose can be conceptualized as a three-stage process, as illustrated in the workflow diagram below. This pathway utilizes a series of enzymatic reactions to convert the starting material into the desired product.

Caption: Chemo-enzymatic synthesis workflow for ¹³C-labeled D-Ribulose.

Detailed Experimental Protocol

This protocol outlines a step-by-step methodology for the synthesis of uniformly ¹³C-labeled D-Ribulose, starting from [U-¹³C₆]-D-glucose.

Materials and Reagents

-

[U-¹³C₆]-D-glucose (isotopic purity ≥ 99%)

-

Hexokinase (from Saccharomyces cerevisiae)

-

Glucose-6-phosphate dehydrogenase (from Leuconostoc mesenteroides)

-

6-Phosphogluconate dehydrogenase (from Saccharomyces cerevisiae)

-

Ribose-5-phosphate isomerase (RpiA, from Escherichia coli)

-

Alkaline phosphatase (from bovine intestinal mucosa)

-

ATP (Adenosine 5'-triphosphate), NADP⁺ (Nicotinamide adenine dinucleotide phosphate)

-

Tris-HCl buffer

-

MgCl₂

-

Dowex® 50W X8 cation exchange resin

-

Dowex® 1 X8 anion exchange resin

-

Activated charcoal

Step-by-Step Methodology

Stage 1: Synthesis of ¹³C-Ribulose-5-Phosphate

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution containing Tris-HCl buffer (100 mM, pH 7.5), MgCl₂ (10 mM), ATP (1.2 equivalents to glucose), and NADP⁺ (2.2 equivalents to glucose).

-

Substrate Addition: Dissolve [U-¹³C₆]-D-glucose in the reaction buffer.

-

Enzyme Addition: Sequentially add hexokinase, glucose-6-phosphate dehydrogenase, and 6-phosphogluconate dehydrogenase to the reaction mixture. The enzyme concentrations should be optimized based on their specific activities.

-

Incubation: Incubate the reaction mixture at 37°C. Monitor the progress of the reaction by measuring the increase in NADPH concentration spectrophotometrically at 340 nm. The reaction is typically complete within 4-6 hours.

-

Enzyme Inactivation: Once the reaction is complete, inactivate the enzymes by heating the mixture to 80°C for 10 minutes.

Stage 2: Isomerization to ¹³C-Ribose-5-Phosphate (Optional, for production of ¹³C-D-Ribose)

For the synthesis of D-Ribulose, this step is not strictly necessary as Ribulose-5-Phosphate is the direct precursor. However, Ribose-5-Phosphate Isomerase establishes an equilibrium between Ribose-5-Phosphate and Ribulose-5-Phosphate. For the direct production of D-Ribulose, proceed to Stage 3.

Stage 3: Dephosphorylation and Purification

-

Enzyme Addition: After cooling the reaction mixture from Stage 1 to 37°C, add alkaline phosphatase.

-

Incubation: Incubate the mixture at 37°C for 2-3 hours to ensure complete dephosphorylation.

-

Initial Purification: Pass the reaction mixture through a column of Dowex® 50W X8 (H⁺ form) to remove cations, followed by a column of Dowex® 1 X8 (formate form) to remove anionic species, including unreacted nucleotides and phosphate.

-

Decolorization: Treat the eluate with activated charcoal to remove any colored impurities.

-

Final Purification by Chromatography: The separation of the resulting ¹³C-D-Ribulose from any remaining ¹³C-D-Ribose and other sugar isomers is a critical step. Given that D-Ribulose is a ketose and D-Ribose is an aldose, their separation can be achieved using specialized chromatography techniques. Ion-exchange chromatography on a cation-exchange resin in the calcium form has been shown to be effective for separating ketoses and aldoses.[5]

-

Column: A column packed with a strong acid cation exchange resin (e.g., Dowex® 50W X8, Ca²⁺ form).

-

Mobile Phase: Deionized water.

-

Detection: Refractive index detector.

-

The separation is based on the differential formation of complexes between the hydroxyl groups of the sugars and the calcium ions of the resin. Ketoses generally elute after aldoses under these conditions.

-

-

Lyophilization: Collect the fractions containing pure ¹³C-D-Ribulose and lyophilize to obtain the final product as a white powder.

Quantitative Data and Characterization

The yield and isotopic enrichment of the final product are critical parameters for its application in quantitative metabolic studies.

| Parameter | Typical Value | Analytical Method |

| Overall Yield | 40-60% (based on initial [U-¹³C₆]-D-glucose) | Gravimetric analysis after lyophilization |

| Isotopic Enrichment | > 98% | Mass Spectrometry (GC-MS or LC-MS/MS)[6][7][8] |

| Chemical Purity | > 95% | High-Performance Liquid Chromatography (HPLC) |

| Structural Confirmation | Conforms to standard | Nuclear Magnetic Resonance (NMR) Spectroscopy |

Characterization by NMR Spectroscopy:

¹³C NMR spectroscopy is an essential tool for confirming the structure and determining the position-specific isotopic enrichment of the synthesized D-Ribulose. The ¹³C spectrum will show characteristic signals for the five carbon atoms of the ribulose molecule. The high degree of ¹³C enrichment will result in complex splitting patterns due to ¹³C-¹³C coupling, which can be analyzed to confirm the uniform labeling.

Applications in Research and Drug Development

The ability to synthesize ¹³C-labeled D-Ribulose opens up a wide range of applications for researchers in academia and the pharmaceutical industry.

Metabolic Flux Analysis of the Pentose Phosphate Pathway

¹³C-labeled D-Ribulose, as a key intermediate of the PPP, can be used as a tracer to dissect the complex network of reactions within this pathway. By introducing ¹³C-D-Ribulose to cells or tissues and analyzing the distribution of the ¹³C label in downstream metabolites, researchers can:

-

Quantify the relative contributions of the oxidative and non-oxidative branches of the PPP. [1][2][4] This is crucial for understanding how cells adapt their metabolism to meet the demands for NADPH and nucleotide precursors under different physiological and pathological conditions.

-

Identify metabolic bottlenecks and potential drug targets within the PPP. Altered PPP flux is a hallmark of many diseases, including cancer. By tracing the metabolism of ¹³C-D-Ribulose, researchers can identify enzymes that are critical for tumor cell proliferation and survival, making them attractive targets for drug development.

-

Elucidate the interplay between the PPP and other central carbon metabolism pathways, such as glycolysis and the TCA cycle.

Caption: Metabolic fate of ¹³C-labeled D-Ribulose in the Pentose Phosphate Pathway.

Drug Discovery and Development

The synthesis of ¹³C-labeled D-Ribulose can also play a significant role in drug discovery and development:

-

Target Validation: By using ¹³C-D-Ribulose to probe the activity of the PPP in the presence of a potential drug candidate, researchers can validate whether the drug effectively modulates its intended target within the pathway.

-

Mechanism of Action Studies: Understanding how a drug alters metabolic fluxes is crucial for elucidating its mechanism of action. ¹³C-D-Ribulose tracing can provide detailed information on the metabolic reprogramming induced by a drug, helping to identify both on-target and off-target effects.

-

Pharmacodynamic Biomarker Development: Changes in the metabolism of ¹³C-D-Ribulose can serve as a sensitive pharmacodynamic biomarker to assess the biological activity of a drug in preclinical and clinical studies.

Conclusion

The chemo-enzymatic synthesis of ¹³C-labeled D-Ribulose provides a powerful tool for researchers investigating the intricacies of the pentose phosphate pathway and its role in health and disease. The detailed protocol and applications outlined in this technical guide are intended to empower scientists to produce and utilize this valuable tracer, thereby accelerating discoveries in metabolic research and drug development. The ability to precisely track the fate of carbon atoms through this central metabolic hub will undoubtedly continue to yield critical insights into cellular function and provide new avenues for therapeutic intervention.

References

-

Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis. PubMed Central. [Link]

-

Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed Central. [Link]

-

Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. ResearchGate. [Link]

-

Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes: A directional shift within the non-oxidative pentose phosphate pathway supports phagocytosis. bioRxiv. [Link]

-

Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography. PubMed. [Link]

-

Liquid Chromatography Tandem Mass Spectrometry Quantification of 13 C-Labeling in Sugars. MDPI. [Link]

-

Separation of ketose and aldose by chromatography on an ion-exchange column. PubMed. [Link]

-

13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux... PubMed. [Link]

Sources

- 1. Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Separation of ketose and aldose by chromatography on an ion-exchange column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Ribulose-¹³C-1 Metabolic Pathway Analysis

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of tracing the metabolic fate of D-Ribulose-¹³C-1. It delves into the core metabolic pathways involved, details state-of-the-art analytical methodologies, and offers practical, field-proven insights for robust experimental design and data interpretation.

Section 1: Foundational Principles—Why Trace D-Ribulose-¹³C-1?

Stable isotope tracing is a powerful technique to elucidate the complexities of metabolic networks.[1] By introducing a substrate labeled with a heavy isotope like carbon-13 (¹³C), we can follow its journey through various biochemical reactions, providing unparalleled insights into cellular metabolism.[1] D-Ribulose, a key pentose sugar, serves as a critical node in central carbon metabolism. Specifically, labeling D-Ribulose at the first carbon position (D-Ribulose-¹³C-1) offers a unique vantage point to investigate the dynamics of the Pentose Phosphate Pathway (PPP) and its interplay with glycolysis and other anabolic pathways.

The primary rationale for using D-Ribulose-¹³C-1 lies in its direct entry into the non-oxidative branch of the PPP. Unlike glucose tracers that first traverse the oxidative branch, D-Ribulose-¹³C-1 provides a more focused lens on the reversible reactions catalyzed by transketolase and transaldolase. This allows for a more precise dissection of carbon shuffling and the biosynthesis of nucleotide precursors and reducing equivalents (NADPH).

Section 2: The Metabolic Journey of D-Ribulose-¹³C-1

Upon entering the cell, D-Ribulose is first phosphorylated to D-Ribulose-5-phosphate (Ru5P). The ¹³C label at the C1 position of ribulose becomes the C1 position of Ru5P. Ru5P sits at a critical metabolic juncture and can be directed down two primary routes.[2]

2.1 The Non-Oxidative Pentose Phosphate Pathway (PPP):

The non-oxidative PPP is a series of reversible reactions that interconvert pentose phosphates and glycolytic intermediates.[3][4] The ¹³C-1 label from Ru5P is strategically transferred to other sugars, allowing us to trace the flux through these reactions.

-

Isomerization and Epimerization: Ru5P can be isomerized to Ribose-5-phosphate (R5P) or epimerized to Xylulose-5-phosphate (Xu5P).[2] In both cases, the ¹³C label remains at the C1 position. R5P is a crucial precursor for nucleotide biosynthesis.[3][5]

-

Transketolase and Transaldolase Reactions: These enzymes are the workhorses of the non-oxidative PPP, responsible for carbon shuffling.

-

Transketolase transfers a two-carbon unit. For instance, it can transfer the ¹³C-labeled C1 and C2 from Xu5P to R5P, forming Sedoheptulose-7-phosphate (S7P) and Glyceraldehyde-3-phosphate (G3P).

-

Transaldolase transfers a three-carbon unit. It can act on S7P and G3P to produce Fructose-6-phosphate (F6P) and Erythrose-4-phosphate (E4P).

-

The specific labeling patterns that emerge in these intermediates provide a quantitative measure of the relative activities of these enzymes and the overall direction of metabolic flux.[6]

2.2 Interplay with Glycolysis:

The F6P and G3P produced by the non-oxidative PPP can re-enter the glycolytic pathway.[7] Tracing the ¹³C label into glycolytic intermediates like fructose-1,6-bisphosphate, dihydroxyacetone phosphate, and eventually pyruvate and lactate, reveals the extent of carbon recycling from the PPP back into central carbon metabolism.

Below is a diagram illustrating the metabolic fate of D-Ribulose-¹³C-1.

Sources

- 1. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. Biosynthesis of ribose-5-phosphate and erythrose-4-phosphate in archaea: a phylogenetic analysis of archaeal genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]

A Technical Guide to the Natural Abundance of ¹³C in Ribulose for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the natural abundance of the stable isotope carbon-13 (¹³C) in ribulose, a pivotal ketopentose in central carbon metabolism. For researchers in metabolic studies, drug development, and biochemistry, understanding the natural isotopic signature of metabolites like ribulose offers a powerful tool for elucidating pathway dynamics and enzymatic mechanisms. This document moves beyond a simple recitation of facts to provide a comprehensive technical framework, grounded in field-proven insights and methodologies.

Introduction: The Significance of ¹³C Natural Abundance in Ribulose

The natural abundance of ¹³C, approximately 1.1% of all carbon atoms, is not uniformly distributed among or even within biological molecules.[1] Isotopic fractionation, the discrimination against the heavier ¹³C isotope by enzymes and during physicochemical processes, leads to subtle but measurable variations in the ¹³C/¹²C ratio of metabolites.[2] These variations, expressed in delta notation (δ¹³C) in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard, serve as a natural tracer of metabolic pathways.[3][4]

Ribulose, in its phosphorylated forms—ribulose-5-phosphate (Ru5P) and ribulose-1,5-bisphosphate (RuBP)—is a cornerstone of two fundamental pathways: the Pentose Phosphate Pathway (PPP) and the Calvin-Benson-Bassham (CBB) cycle.[5][6]

-

In the Pentose Phosphate Pathway (PPP) , Ru5P is a key intermediate in the non-oxidative phase, linking it to glycolysis and the synthesis of nucleotides and aromatic amino acids.[6] The isotopic signature of Ru5P is influenced by the kinetic isotope effects of enzymes like transketolase and transaldolase.[7]

-

In the Calvin Cycle , RuBP is the substrate for Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the enzyme responsible for the vast majority of carbon fixation on Earth.[8] RuBisCO exhibits a significant kinetic isotope effect, preferentially fixing ¹²CO₂ over ¹³CO₂, which profoundly influences the δ¹³C value of all downstream metabolites in autotrophs.[9]

Therefore, the δ¹³C value of ribulose and its intramolecular ¹³C distribution provide a window into the flux through these pathways and the enzymatic activities involved.

Theoretical Framework: Isotopic Fractionation in Ribulose Metabolism

The δ¹³C value of ribulose is primarily determined by its photosynthetic origin. Plants are broadly categorized into C3 and C4 photosynthetic pathways, which result in distinct isotopic signatures.[1]

-

C3 Plants: The first product of CO₂ fixation is a three-carbon compound. RuBisCO is the primary carboxylating enzyme, and its strong discrimination against ¹³CO₂ results in bulk plant tissue δ¹³C values of approximately -27‰.[1] Ribulose derived from C3 plants is expected to reflect this depleted ¹³C signature.

-

C4 Plants: These plants initially fix CO₂ into a four-carbon compound using phosphoenolpyruvate carboxylase (PEPc), which exhibits less discrimination against ¹³CO₂. This leads to bulk tissue δ¹³C values of around -12‰.[1]

Beyond the bulk isotopic signature, the distribution of ¹³C within the five-carbon backbone of ribulose is non-statistical. This intramolecular isotope pattern is a result of the kinetic and equilibrium isotope effects of the enzymes involved in its synthesis and interconversion. For instance, the epimerization of L-ribulose-5-phosphate to D-xylulose-5-phosphate, catalyzed by L-ribulose-5-phosphate 4-epimerase, exhibits significant ¹³C isotope effects at the C-3 and C-4 positions, suggesting an aldol cleavage mechanism.[10]

Analytical Methodologies for Determining ¹³C Natural Abundance in Ribulose

Two primary analytical techniques are employed to measure the natural abundance of ¹³C in metabolites like ribulose: Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is the gold standard for high-precision measurement of bulk δ¹³C values. When coupled with gas or liquid chromatography (GC-IRMS or LC-IRMS), it can determine the δ¹³C of individual compounds in a complex mixture.

Due to the low volatility of sugars, derivatization is required for GC-based analysis.

Step-by-Step Methodology:

-

Sample Extraction and Purification:

-

Extract metabolites from the biological matrix using a suitable solvent system (e.g., a cold methanol/chloroform/water extraction).

-

Isolate the sugar fraction using solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC). For phosphorylated sugars, specialized anion-exchange chromatography may be necessary.[11]

-

-

Derivatization (Oximation-Silylation):

-

Rationale: Oximation of the ketone group prevents the formation of multiple anomeric peaks, and subsequent silylation of hydroxyl groups increases volatility.

-

Reagents: Methoxyamine hydrochloride in pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Procedure:

-

Dry the purified ribulose sample completely under a stream of nitrogen.

-

Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

-

Incubate at 60°C for 60 minutes.

-

Add 80 µL of BSTFA + 1% TMCS.

-

Incubate at 70°C for 90 minutes.

-

-

-

GC-C-IRMS Analysis:

-

Instrumentation: A gas chromatograph coupled to a combustion interface and an isotope ratio mass spectrometer.

-

GC Column: A non-polar or mid-polar column (e.g., DB-5ms) is suitable for separating silylated sugars.

-

Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: 5°C/minute to 280°C.

-

Hold: 10 minutes at 280°C.

-

-

Combustion: The eluted derivatives are combusted to CO₂ and H₂O at high temperature (typically >950°C) over a catalyst (e.g., CuO/NiO).

-

Analysis: The resulting CO₂ gas is introduced into the IRMS for the precise measurement of the ¹³C/¹²C ratio.

-

-

Data Analysis and Calibration:

-

δ¹³C values are calculated relative to a calibrated CO₂ reference gas.

-

A correction for the carbon atoms added during derivatization must be applied. This is achieved by co-analyzing a derivatized standard of known isotopic composition.

-

LC-IRMS allows for the analysis of non-volatile compounds in their native form, simplifying sample preparation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Perform sample extraction and purification as described for GC-IRMS. The final sample should be in a solvent compatible with the LC mobile phase.

-

-

LC-IRMS Analysis:

-

Instrumentation: An HPLC system coupled to a wet chemical oxidation interface and an IRMS.

-

LC Column: A column suitable for carbohydrate analysis, such as an amino-propyl or a polymer-based column.

-

Mobile Phase: An aqueous mobile phase, often with a low percentage of acetonitrile, is typically used. The mobile phase must be free of organic carbon.

-

Wet Chemical Oxidation: The column effluent is mixed with an oxidizing agent (e.g., sodium persulfate) and heated to convert the organic carbon in ribulose to CO₂.

-

Analysis: The CO₂ is then transferred to the IRMS for isotopic analysis.

-

-

Data Analysis:

-

δ¹³C values are determined by comparing the isotopic ratio of the sample peak to that of a calibrated reference standard injected under the same conditions.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While less sensitive than IRMS, ¹³C NMR at natural abundance provides the unique advantage of determining the intramolecular distribution of ¹³C.[12][13]

Step-by-Step Methodology:

-

Sample Preparation:

-

Rationale: A relatively high concentration of a pure sample is required due to the low natural abundance and sensitivity of the ¹³C nucleus.

-

Procedure:

-

-

Quantitative ¹³C NMR Analysis:

-

Instrumentation: A high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe is recommended to maximize sensitivity.

-

Acquisition Parameters for Quantitation:

-

Pulse Sequence: A simple single-pulse experiment with proton decoupling is used.

-

Flip Angle: A 90° pulse angle is typically used.

-

Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the carbon nuclei) is crucial to ensure full relaxation and accurate quantification.

-

Proton Decoupling: Inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE), which can lead to non-quantitative signal intensities.

-

Number of Scans: A large number of scans (often thousands) is required to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing and Analysis:

-

Apply an appropriate window function (e.g., exponential multiplication with a small line broadening) and Fourier transform the data.

-

Carefully phase and baseline correct the spectrum.

-

Integrate the signals corresponding to each carbon atom of the ribulose molecule. The relative abundance of ¹³C at each position is proportional to the integral of its corresponding peak.

-

Data Presentation and Visualization

Quantitative Data Summary

While specific δ¹³C values for ribulose are not yet widely reported in the literature, the following table provides expected ranges for sugars from C3 plants and highlights the type of data generated by the described analytical methods.

| Parameter | Expected Value/Data Type | Analytical Technique | Reference |

| Bulk δ¹³C of Ribulose (from C3 plants) | -25‰ to -30‰ | GC-IRMS, LC-IRMS | [1] |

| Intramolecular ¹³C Distribution | Relative peak integrals for C1-C5 | Quantitative ¹³C NMR | [12][13] |

Experimental Workflow Diagram

Caption: Experimental workflow for determining the natural abundance of ¹³C in ribulose.

Conclusion: A Frontier in Metabolic Research

The determination of the natural abundance of ¹³C in ribulose represents a significant, yet largely untapped, area of metabolic research. The methodologies detailed in this guide provide a robust framework for researchers to precisely measure both the bulk and intramolecular isotopic composition of this key pentose. Such data will be invaluable for building more accurate models of carbon flux through the pentose phosphate and Calvin-Benson-Bassham pathways, understanding the kinetic isotope effects of the enzymes involved, and ultimately, for developing novel therapeutic strategies that target these central metabolic routes.

References

-

Carbon isotope fractionation by an ancestral rubisco suggests that biological proxies for CO2 through geologic time should be reevaluated. PubMed Central. Available at: [Link]

-

Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

- Isotope and assay for glycolysis and the pentose phosphate pathway. Google Patents.

-

¹³C and deuterium isotope effects suggest an aldol cleavage mechanism for L-ribulose-5-phosphate 4-epimerase. PubMed. Available at: [Link]

-

Kinetic isotope effects of RuBisCO. Wikipedia. Available at: [Link]

-

NMR Sample Preparation. University of Reading. Available at: [Link]

-

How to Prepare Samples for NMR. University of Cambridge. Available at: [Link]

-

Intramolecular ¹³C pattern in hexoses from autotrophic and heterotrophic C3 plant tissues. PNAS. Available at: [Link]

-

NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. Available at: [Link]

-

Sample Preparation. University College London. Available at: [Link]

-

An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany. Available at: [Link]

-

¹³C NMR Metabolomics: Applications at Natural Abundance. PubMed Central. Available at: [Link]

-

¹³C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry. Available at: [Link]

-

Intramolecular ¹³C pattern in hexoses from autotrophic and heterotrophic C3 plant tissues. PubMed Central. Available at: [Link]

-

Correction of ¹³C mass isotopomer distributions for natural stable isotope abundance. PubMed. Available at: [Link]

-

Ribulose 5-phosphate. Wikipedia. Available at: [Link]

-

D-Ribulose 5-phosphate (HMDB0000618). Human Metabolome Database. Available at: [Link]

-

Pentose phosphate pathway. Wikipedia. Available at: [Link]

-

HPLC Method for Analysis of Glucose 6-phosphate and Fructose 6-phosphate on Newcrom B Column. SIELC Technologies. Available at: [Link]

-

Stable Isotope (δ¹³C, δ¹⁵N, δ¹⁸O, δD) Composition and Nutrient Concentration of Red Sea Primary Producers. Frontiers in Marine Science. Available at: [Link]

-

NATURAL ¹³C ABUNDANCE AS A TRACER FOR STUDIES OF SOIL ORGANIC MATTER DYNAMICS. Soil Biology and Biochemistry. Available at: [Link]

-

Carbon isotope natural abundance (δ¹³C) in grapevine organs is modulated by both water and nitrogen supply. OENO One. Available at: [Link]

-

Natural abundance isotope ratios to differentiate sources of carbon used during tumor growth in vivo. PubMed Central. Available at: [Link]

Sources

- 1. Natural abundance isotope ratios to differentiate sources of carbon used during tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intramolecular 13C pattern in hexoses from autotrophic and heterotrophic C3 plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nrel.colostate.edu [nrel.colostate.edu]

- 4. researchgate.net [researchgate.net]

- 5. Ribulose 5-phosphate - Wikipedia [en.wikipedia.org]

- 6. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Carbon isotope fractionation by an ancestral rubisco suggests that biological proxies for CO2 through geologic time should be reevaluated - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic isotope effects of RuBisCO - Wikipedia [en.wikipedia.org]

- 10. 13C and deuterium isotope effects suggest an aldol cleavage mechanism for L-ribulose-5-phosphate 4-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Isotope labelling of Rubisco subunits provides in vivo information on subcellular biosynthesis and exchange of amino acids between compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for D-Ribulose-¹³C-1 Labeling Experiments

Introduction: Unraveling Central Carbon Metabolism with D-Ribulose-¹³C-1

Stable isotope tracing has emerged as a powerful technique for elucidating the intricate network of metabolic pathways within living systems.[1] By introducing molecules enriched with heavy isotopes, such as ¹³C, researchers can track the transformation of these labeled compounds through metabolic reactions, providing a dynamic view of cellular metabolism that is not attainable with traditional metabolomics alone.[2][3] Among the array of available tracers, D-Ribulose-¹³C-1 offers a unique entry point into central carbon metabolism, specifically targeting the pentose phosphate pathway (PPP) and its interconnected pathways.

D-Ribulose, in its phosphorylated forms, is a critical intermediate in the non-oxidative branch of the PPP, a metabolic route parallel to glycolysis that is essential for producing nucleotide precursors (ribose-5-phosphate) and the primary cellular reductant, NADPH.[4] The PPP is finely tuned to meet the anabolic demands of the cell and to mitigate oxidative stress.[5] In photosynthetic organisms, D-Ribulose-1,5-bisphosphate is the primary acceptor of CO₂ in the Calvin cycle, a fundamental process of carbon fixation.[6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of D-Ribulose-¹³C-1 labeling experiments. We will delve into the theoretical underpinnings of D-Ribulose metabolism, provide detailed, step-by-step protocols for cell culture, labeling, and sample processing, and discuss the analytical methodologies and data interpretation required to extract meaningful biological insights.

Metabolic Fate of D-Ribulose: A-Targeted View of the Pentose Phosphate Pathway

Upon cellular uptake, D-Ribulose is rapidly phosphorylated to D-Ribulose-5-phosphate (Ru5P). Ru5P sits at a crucial metabolic crossroads and can be interconverted into two other pentose phosphates by the action of specific enzymes:

-

Ribulose-5-phosphate 3-epimerase (RPE): Converts Ru5P to D-Xylulose-5-phosphate (Xu5P).[7][8]

-

Ribose-5-phosphate isomerase (RPI): Converts Ru5P to D-Ribose-5-phosphate (R5P).[9]

These reactions are reversible, allowing the cell to dynamically control the flux of carbons through the PPP based on its metabolic needs.[2] The ¹³C label from D-Ribulose-¹³C-1 will be incorporated into these pentose phosphates and subsequently traced into downstream metabolic pathways, including:

-

Nucleotide Synthesis: R5P is a direct precursor for the synthesis of purine and pyrimidine nucleotides, the building blocks of DNA and RNA.

-

Glycolysis and Gluconeogenesis: Through the action of transketolase and transaldolase, the carbon skeletons of pentose phosphates can be rearranged to produce the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate.

-

Aromatic Amino Acid Synthesis: The PPP intermediate erythrose-4-phosphate is a precursor for the synthesis of tryptophan, phenylalanine, and tyrosine.

The following diagram illustrates the central role of D-Ribulose-5-phosphate in the non-oxidative pentose phosphate pathway and its connections to other key metabolic routes.

Caption: Metabolic fate of D-Ribulose-¹³C-1 in the Pentose Phosphate Pathway.

Experimental Design and Protocols

A successful stable isotope tracing experiment hinges on careful planning and execution. The following sections provide a detailed workflow, from cell culture to sample analysis.

Experimental Workflow Overview

The overall experimental workflow for a D-Ribulose-¹³C-1 labeling experiment is depicted below.

Sources

- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 5. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RuBisCO - Wikipedia [en.wikipedia.org]

- 7. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

Quantifying Pentose Phosphate Pathway and Glycolytic Flux Dynamics Using D-Ribulose-¹³C-1: A Detailed Application and Protocol Guide

An Application Note and Comprehensive Protocol for Quantifying Metabolic Flux with D-Ribulose-¹³C-1

Audience: Researchers, scientists, and drug development professionals engaged in metabolic research.

Abstract:

Metabolic flux analysis (MFA) is a powerful methodology for elucidating the intricate network of cellular metabolic pathways.[1][2][3] Stable isotope tracers are instrumental in these studies, providing a means to track the flow of atoms through metabolic reactions.[4][5] While ¹³C-labeled glucose is a conventional tracer for probing central carbon metabolism, this guide details the application of a more specialized tracer, D-Ribulose-¹³C-1. The use of D-Ribulose-¹³C-1 offers a unique approach to specifically investigate the dynamics of the non-oxidative branch of the Pentose Phosphate Pathway (PPP) and its interface with glycolysis. This document provides the underlying principles, a detailed experimental protocol, data analysis strategies, and troubleshooting guidance for employing D-Ribulose-¹³C-1 in metabolic flux studies.

Principles of the Method: Unraveling the Non-Oxidative PPP

The Pentose Phosphate Pathway (PPP) is a critical metabolic route that operates in parallel to glycolysis.[6] It is bifurcated into an oxidative and a non-oxidative branch. The oxidative branch is responsible for producing NADPH, a key reductant in biosynthetic processes and antioxidant defense, and for synthesizing pentose phosphates, the precursors for nucleotide biosynthesis.[6][7] The non-oxidative branch of the PPP is a reversible network of reactions that interconverts pentose phosphates and glycolytic intermediates, namely fructose-6-phosphate and glyceraldehyde-3-phosphate.[8][9]

D-Ribulose-5-phosphate is a central intermediate in the PPP, positioned at the junction of the oxidative and non-oxidative branches.[9][10] By introducing D-Ribulose-¹³C-1 as a tracer, we can directly probe the metabolic fate of this pentose phosphate. Assuming cellular uptake and subsequent phosphorylation to D-Ribulose-5-phosphate-¹³C-1, the ¹³C label at the C1 position provides a unique signature to trace its path.

The key metabolic steps involving D-Ribulose-5-phosphate are:

-

Isomerization: D-Ribulose-5-phosphate is reversibly converted to D-Ribose-5-phosphate by the enzyme ribose-5-phosphate isomerase. D-Ribose-5-phosphate is a direct precursor for nucleotide synthesis.

-

Epimerization: D-Ribulose-5-phosphate is reversibly converted to D-Xylulose-5-phosphate by the enzyme ribulose-phosphate 3-epimerase.

-

Transketolase and Transaldolase Reactions: D-Xylulose-5-phosphate and D-Ribose-5-phosphate enter a series of reactions catalyzed by transketolase and transaldolase, which shuffle carbon backbones to produce fructose-6-phosphate and glyceraldehyde-3-phosphate. These intermediates can then re-enter the glycolytic pathway.

The use of D-Ribulose-¹³C-1 is particularly advantageous for studying the reverse flux from the PPP back into glycolysis. The appearance of the ¹³C label in glycolytic intermediates and their downstream metabolites provides a quantitative measure of this reverse flux, offering insights into the metabolic plasticity of cells in response to various physiological or pathological conditions.

Caption: Metabolic fate of D-Ribulose-¹³C-1.

Materials and Reagents

-

Cell Culture:

-

Cell line of interest (e.g., A549, HeLa, HepG2)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Cell culture flasks or plates

-

-

Isotope Labeling:

-

D-Ribulose-¹³C-1 (custom synthesis may be required)

-

Glucose-free and ribose-free medium

-

-

Metabolite Extraction:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Dry ice

-

Liquid nitrogen

-

Centrifuge tubes

-

-

Instrumentation:

-

Incubator with CO₂ supply

-

Microscope

-

Centrifuge (refrigerated)

-

Lyophilizer or vacuum concentrator

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (LC-MS/MS)

-

Experimental Protocol

This protocol is designed for adherent mammalian cells, but can be adapted for suspension cultures.

3.1. Cell Seeding and Growth

-

Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment.

-

Culture cells in complete medium at 37°C in a humidified incubator with 5% CO₂.

-

Allow cells to attach and grow for 24-48 hours.

3.2. Preliminary Validation of Tracer Uptake

-

Rationale: As the cellular uptake and phosphorylation of free ribulose are not well-characterized in all cell lines, a preliminary experiment is crucial to confirm that D-Ribulose-¹³C-1 can be utilized by the cells.

-

Procedure:

-

Incubate a small batch of cells with D-Ribulose-¹³C-1 for a defined period (e.g., 4 hours).

-

Extract intracellular metabolites as described in section 3.4.

-

Analyze the extracts for the presence of ¹³C-labeled D-Ribulose-5-phosphate and other downstream metabolites using LC-MS/MS. A significant increase in the M+1 isotopologue of these metabolites will confirm uptake and incorporation.

-

3.3. Isotope Labeling

-

Prepare the labeling medium: Supplement glucose-free and ribose-free medium with dialyzed FBS and D-Ribulose-¹³C-1 at a final concentration to be optimized for your cell line (e.g., 5-10 mM).

-

Aspirate the growth medium from the cell culture plates.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to determine the time to reach isotopic steady state. For initial experiments, a 24-hour incubation is a reasonable starting point.[11]

3.4. Metabolite Extraction

-

Place the cell culture plates on dry ice to quench metabolism rapidly.

-

Aspirate the labeling medium.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells from the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (containing the metabolites) to a new tube.

-

Dry the metabolite extracts using a lyophilizer or vacuum concentrator.

-

Store the dried extracts at -80°C until analysis.

Caption: Experimental workflow for ¹³C-MFA with D-Ribulose-¹³C-1.

Data Acquisition and Analysis

4.1. LC-MS/MS Analysis

-

Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile).

-

Analyze the samples using an LC-MS/MS system.

-

Employ a chromatographic method (e.g., HILIC chromatography) that provides good separation of sugar phosphates and organic acids.

-

Use a targeted approach to monitor the mass transitions for the unlabeled (M+0) and labeled (M+1, M+2, etc.) isotopologues of key metabolites in the PPP and glycolysis.

4.2. Data Processing and Flux Analysis

-

Integrate the peak areas for each isotopologue of the target metabolites.

-

Correct for the natural abundance of ¹³C.

-

The resulting mass isotopomer distributions (MIDs) are the primary data for flux analysis.

-

Utilize specialized software (e.g., METRAN, INCA) to perform the computational flux analysis.[12]

-

This software uses the experimentally determined MIDs and a metabolic network model to estimate the intracellular metabolic fluxes that best reproduce the observed labeling patterns.

Table 1: Hypothetical Mass Isotopomer Distribution (MID) Data

This table illustrates the expected MIDs for key metabolites after labeling with D-Ribulose-¹³C-1, assuming significant reverse flux from the PPP to glycolysis.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |

| Ribose-5-phosphate | 20 | 80 | 0 | 0 |

| Fructose-6-phosphate | 60 | 35 | 5 | 0 |

| 3-Phosphoglycerate | 75 | 20 | 5 | 0 |

| Pyruvate | 85 | 15 | 0 | 0 |

| Lactate | 85 | 15 | 0 | 0 |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No ¹³C enrichment in intracellular metabolites | Cell line cannot take up or phosphorylate D-Ribulose. | Perform preliminary validation of tracer uptake. Consider using a different cell line or a different tracer. |

| Insufficient incubation time. | Perform a time-course experiment to determine the optimal labeling time. | |

| Low signal intensity for metabolites | Inefficient metabolite extraction. | Optimize the extraction protocol. Ensure rapid quenching of metabolism. |

| Low cell number. | Increase the number of cells seeded. | |

| High variability between replicates | Inconsistent cell numbers. | Ensure accurate cell counting and seeding. |

| Inconsistent timing of quenching and extraction. | Standardize all steps of the protocol. |

Conclusion

The use of D-Ribulose-¹³C-1 as a stable isotope tracer provides a novel and powerful approach to specifically investigate the non-oxidative branch of the Pentose Phosphate Pathway and its interaction with glycolysis. This application note and protocol provide a comprehensive framework for researchers to design and execute metabolic flux analysis experiments using this tracer. The insights gained from such studies can significantly contribute to our understanding of cellular metabolism in health and disease, and may aid in the identification of new therapeutic targets.

References

-

Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

-

Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. (1989). MDPI. Retrieved January 16, 2026, from [Link]

-

Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

Tracer selection for the oxidative pentose phosphate pathway flux. (A)... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

-

METRAN - Software for 13C-metabolic Flux Analysis. (n.d.). MIT Technology Licensing Office. Retrieved January 16, 2026, from [Link]

-

Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

-

A roadmap for interpreting 13C metabolite labeling patterns from cells. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

-

A guide to 13C metabolic flux analysis for the cancer biologist. (2018). PMC. Retrieved January 16, 2026, from [Link]

-

13C-based metabolic flux analysis. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. (n.d.). Frontiers. Retrieved January 16, 2026, from [Link]

-

Ribulose 5-phosphate – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 16, 2026, from [Link]

-

Ribose 5-phosphate. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

High-resolution 13C metabolic flux analysis. (n.d.). Springer Nature Experiments. Retrieved January 16, 2026, from [Link]

-

A Roadmap for Interpreting 13 C Metabolite Labeling Patterns from Cells. (n.d.). Broad Institute. Retrieved January 16, 2026, from [Link]

-

Ribulose 5 phosphate – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 16, 2026, from [Link]

-

The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

-

Ribulosebisphosphate Carboxylase Activity and Photosynthetic O2 Evolution Rate in Vicia Guard-Cell Protoplasts. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

-

A roadmap for interpreting (13)C metabolite labeling patterns from cells. (n.d.). Broad Institute. Retrieved January 16, 2026, from [Link]

-

Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Simplified presentation of 13C-labeling patterns of metabolites from... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Interpreting metabolic complexity via isotope-assisted metabolic flux analysis. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

-

Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Ribulose 1,5-bisphosphate. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (n.d.). Retrieved January 16, 2026, from [Link]

-

Reduction in chloroplastic ribulose-5-phosphate-3-epimerase decreases photosynthetic capacity in Arabidopsis. (n.d.). Frontiers. Retrieved January 16, 2026, from [Link]

-

Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (2011). PMC. Retrieved January 16, 2026, from [Link]

-

Ribulose-1,5-bisphosphate regeneration in the Calvin-Benson-Bassham cycle: Focus on the last three enzymatic steps that allow the formation of Rubisco substrate. (2023). PMC. Retrieved January 16, 2026, from [Link]

-

Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. mdpi.com [mdpi.com]

- 9. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 11. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A roadmap for interpreting (13)C metabolite labeling patterns from cells. [sonar.ch]

Unveiling RuBisCO's Catalytic Secrets: A Guide to Using D-Ribulose-1-¹³C-1 as a Substrate

For researchers, scientists, and drug development professionals dedicated to understanding and engineering one of the most crucial enzymes on Earth, Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), this guide provides a detailed exploration of the application of D-Ribulose-1-¹³C-1 as a powerful tool. Moving beyond traditional radiometric assays, the use of stable isotope-labeled substrates offers a safer and more nuanced approach to dissecting RuBisCO's catalytic mechanism, kinetics, and inhibitor interactions. This document provides the scientific rationale, detailed experimental protocols, and data analysis strategies to empower your research.

Introduction: The Significance of RuBisCO and the Advantage of Stable Isotope Labeling

Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) is the cornerstone of carbon fixation in photosynthesis, catalyzing the entry of atmospheric carbon dioxide into the biosphere.[1][2] Its notoriously slow catalytic rate and its competing oxygenase activity, which leads to the energy-costly process of photorespiration, have made it a prime target for bioengineering efforts aimed at improving crop yields.[3][4] A deep understanding of its catalytic mechanism is paramount for these endeavors.

Traditionally, RuBisCO activity has been assayed using ¹⁴CO₂ to track its incorporation into acid-stable products.[5][6] While effective, this method involves hazardous radioactive materials and provides limited insight into the fate of the substrate molecule itself. The use of a stable isotope-labeled substrate, specifically D-Ribulose-1,5-bisphosphate labeled with ¹³C at the C1 position (D-Ribulose-1-¹³C-1), offers several key advantages:

-

Enhanced Safety: Eliminates the need for handling radioactive materials and the associated disposal costs and safety protocols.

-

Mechanistic Insights: Allows for the direct tracking of the carbon backbone of the substrate as it is converted into the two molecules of 3-phosphoglycerate (3-PGA). This is particularly valuable for studying the kinetic isotope effect (KIE) and understanding the transition state of the carboxylation reaction.[6]

-

Versatile Analytical Readouts: Enables the use of powerful analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for product quantification and structural characterization.[7][8][9] These methods can provide information on the precise location of the ¹³C label in the product molecules, offering a deeper level of detail than simple radiometric counting.

-

Compatibility with Complex Systems: Stable isotope tracing is readily applicable to in vivo and in vitro systems, allowing for the study of RuBisCO activity within the context of broader metabolic networks.[7][10]

This guide will focus on the in vitro application of D-Ribulose-1-¹³C-1 for the detailed characterization of purified RuBisCO.

The RuBisCO Carboxylation Reaction: A Visual Overview

The core reaction catalyzed by RuBisCO is the carboxylation of D-ribulose-1,5-bisphosphate (RuBP). This multi-step process begins with the enolization of RuBP, followed by the nucleophilic attack of the enediolate intermediate on a molecule of CO₂. The resulting six-carbon intermediate is then hydrated and cleaved to yield two molecules of 3-phosphoglycerate (3-PGA).

Caption: The carboxylation of D-Ribulose-1-¹³C-1 by RuBisCO.

Experimental Protocols

This section provides detailed protocols for the enzymatic synthesis of D-Ribulose-1,5-bisphosphate-[1-¹³C] and its subsequent use in a RuBisCO activity assay with analysis by Mass Spectrometry.

Enzymatic Synthesis of D-Ribulose-1,5-bisphosphate-[1-¹³C]

This protocol is adapted from methods for synthesizing ¹⁴C-labeled RuBP and relies on a series of coupled enzymatic reactions starting from D-glucose-[1-¹³C].[11]

Materials:

-

D-glucose-[1-¹³C]

-

ATP (Adenosine 5'-triphosphate)

-

NADP⁺ (Nicotinamide adenine dinucleotide phosphate)

-

Hexokinase

-

Glucose-6-phosphate dehydrogenase

-

6-Phosphogluconate dehydrogenase

-

Phosphoribulokinase

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT

-

Quenching Solution: Perchloric acid, 2 M

-

Neutralization Solution: Potassium carbonate, 3 M

-

Purification: Anion exchange chromatography column (e.g., DEAE-Sepharose)

-

Elution Buffers: Triethylammonium bicarbonate (TEAB) gradient (e.g., 50 mM to 1 M)

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following in the reaction buffer:

-

D-glucose-[1-¹³C] (e.g., 10 mM)

-

ATP (e.g., 20 mM)

-

NADP⁺ (e.g., 15 mM)

-

Hexokinase (e.g., 5 units)

-

Glucose-6-phosphate dehydrogenase (e.g., 5 units)

-

6-Phosphogluconate dehydrogenase (e.g., 5 units)

-

Phosphoribulokinase (e.g., 5 units)

-

-

Incubation: Incubate the reaction mixture at 30°C. Monitor the reaction progress by taking small aliquots and analyzing for the disappearance of NADP⁺ (decrease in absorbance at 340 nm) or by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Quenching: Stop the reaction by adding an equal volume of cold 2 M perchloric acid.

-

Neutralization: Neutralize the solution by the dropwise addition of 3 M potassium carbonate. A precipitate of potassium perchlorate will form.

-

Centrifugation: Centrifuge the mixture at 4°C to pellet the precipitate.

-

Purification: Load the supernatant onto a pre-equilibrated anion exchange column. Wash the column with low concentration TEAB buffer to remove unreacted starting materials and salts.

-

Elution: Elute the D-Ribulose-1,5-bisphosphate-[1-¹³C] using a linear gradient of TEAB buffer. Collect fractions and identify those containing the product using a phosphate assay or by analyzing a small portion by mass spectrometry.

-

Lyophilization and Quantification: Pool the product-containing fractions and lyophilize to remove the TEAB. Resuspend the purified D-Ribulose-1,5-bisphosphate-[1-¹³C] in ultrapure water. Determine the concentration using a phosphate assay or by UV absorbance if an accurate extinction coefficient is known.

RuBisCO Activity Assay

This protocol describes a discontinuous assay where the reaction is stopped at specific time points and the products are analyzed.

Materials:

-

Purified RuBisCO enzyme

-

D-Ribulose-1,5-bisphosphate-[1-¹³C] (from section 3.1)

-

Activation Buffer: 100 mM Bicine-NaOH, pH 8.2, 20 mM MgCl₂, 10 mM NaHCO₃

-

Assay Buffer: 100 mM Bicine-NaOH, pH 8.2, 20 mM MgCl₂

-

Substrate Solution: D-Ribulose-1,5-bisphosphate-[1-¹³C] in ultrapure water

-

Quenching Solution: Formic acid, 10 M

-

Incubator or water bath at a constant temperature (e.g., 25°C)

Protocol:

-

Enzyme Activation: Activate the purified RuBisCO by incubating it in the Activation Buffer for at least 10 minutes at the assay temperature. This step is crucial for the carbamylation of the active site lysine residue.[12]

-

Reaction Setup: Prepare reaction tubes containing the Assay Buffer.

-

Initiation of Reaction: Initiate the carboxylation reaction by adding the activated RuBisCO enzyme to the reaction tubes, followed immediately by the D-Ribulose-1,5-bisphosphate-[1-¹³C] substrate solution. The final concentrations should be optimized for your specific enzyme and experimental goals (e.g., saturating substrate for Vmax determination or varying substrate concentrations for Km determination).

-

Time-course Sampling: At specific time intervals (e.g., 0, 15, 30, 60, 120 seconds), stop the reaction in individual tubes by adding a small volume of 10 M formic acid. The acid denatures the enzyme and protonates the products.

-

Sample Preparation for Analysis: The quenched reaction mixtures are now ready for analysis by mass spectrometry. Depending on the MS method, a dilution and/or filtration step may be necessary.

Caption: Experimental workflow for the RuBisCO assay.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific method for quantifying the ¹³C-labeled 3-PGA produced in the RuBisCO assay.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).

LC Method:

-

Column: A column suitable for the separation of small, polar, phosphorylated compounds, such as a hydrophilic interaction chromatography (HILIC) column.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate). The exact gradient will need to be optimized for your specific column and instrument.

-

Flow Rate: Typical flow rates for HILIC are in the range of 0.2-0.5 mL/min.

-

Injection Volume: 1-10 µL of the quenched reaction mixture.

MS Method:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for phosphorylated compounds.

-

Detection Mode:

-

Selected Ion Monitoring (SIM): If using a single or triple quadrupole mass spectrometer, monitor the m/z of the unlabeled 3-PGA and the ¹³C-labeled 3-PGA.

-

Full Scan Mode: If using a high-resolution mass spectrometer, acquire full scan data to observe all ions present in the sample. This allows for retrospective data analysis.

-

-

Key Ions to Monitor:

-

Unlabeled 3-PGA: The deprotonated molecule [M-H]⁻ has an m/z of 185.00.

-

¹³C-labeled 3-PGA: The deprotonated molecule with one ¹³C atom will have an m/z of 186.00.

-

-

MS/MS for Confirmation (Optional but Recommended): Fragment the parent ions of both unlabeled and ¹³C-labeled 3-PGA to confirm their identity. The fragmentation patterns should be similar, with a +1 Da shift in the fragments containing the ¹³C label.

Data Analysis:

-

Peak Integration: Integrate the peak areas of the unlabeled and ¹³C-labeled 3-PGA from the extracted ion chromatograms.

-

Standard Curve: Prepare a standard curve using known concentrations of unlabeled 3-PGA to quantify the amount of product formed.

-

Calculation of Enzyme Activity: Calculate the rate of product formation over time. Enzyme activity can be expressed in units such as µmol of product formed per minute per mg of enzyme (µmol/min/mg).

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and structured format.

Table 1: Recommended Reagent Concentrations for RuBisCO Assay

| Reagent | Stock Concentration | Final Concentration | Purpose |

| Bicine-NaOH, pH 8.2 | 1 M | 100 mM | Buffer |

| MgCl₂ | 1 M | 20 mM | Cofactor |

| NaHCO₃ | 1 M | 10 mM | Activating CO₂ |

| D-Ribulose-1,5-bisphosphate-[1-¹³C] | 10 mM | 0.1 - 2 mM | Substrate |

| Purified RuBisCO | 1 mg/mL | 10-50 µg/mL | Enzyme |

| Formic Acid | 10 M | ~1 M | Quenching Agent |

Table 2: Example Kinetic Parameters for RuBisCO

| Parameter | Description | Typical Value Range |

| Km (CO₂) | Michaelis constant for CO₂ | 10-30 µM |

| Km (RuBP) | Michaelis constant for RuBP | 20-100 µM |

| kcat | Catalytic turnover number | 1-10 s⁻¹ |

| Specificity Factor (SC/O) | Ratio of carboxylation to oxygenation efficiency | 80-100 (for C3 plants) |

Note: These values can vary significantly depending on the species of RuBisCO and the assay conditions.

Trustworthiness: A Self-Validating System

To ensure the integrity and reliability of the experimental data, the following controls and validation steps are essential:

-

No-Enzyme Control: A reaction mixture containing all components except RuBisCO should be included to ensure that there is no non-enzymatic degradation of the substrate or formation of the product.

-

No-Substrate Control: A reaction mixture containing the activated enzyme but no D-Ribulose-1,5-bisphosphate-[1-¹³C] should be run to establish the baseline signal in the MS analysis.

-

Linearity of the Reaction: The assay should be performed under conditions where the rate of product formation is linear with time and enzyme concentration. This is typically achieved during the initial phase of the reaction.

-

Internal Standard: For absolute quantification with LC-MS, the use of a stable isotope-labeled internal standard (e.g., ¹³C₅-3-PGA) is highly recommended to account for variations in sample preparation and instrument response.

-

Confirmation of Product Identity: The identity of the ¹³C-labeled 3-PGA should be confirmed by comparing its retention time and mass spectrum (including fragmentation pattern) with an authentic standard.

Conclusion: Advancing RuBisCO Research

The use of D-Ribulose-1-¹³C-1 as a substrate for RuBisCO provides a robust and insightful method for studying this fundamentally important enzyme. By leveraging the power of stable isotope labeling in conjunction with modern analytical techniques like mass spectrometry, researchers can gain a deeper understanding of RuBisCO's catalytic mechanism, kinetics, and regulation. The protocols and guidelines presented here offer a comprehensive framework for implementing this powerful approach, paving the way for future discoveries and the rational engineering of a more efficient RuBisCO.

References

-

Regulation of Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (Rubisco) Activase: PRODUCT INHIBITION, COOPERATIVITY, AND MAGNESIUM ACTIVATION. PubMed Central. [Link]

-

Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase Content, Assimilatory Charge, and Mesophyll Conductance in Leaves. NIH. [Link]

-

NMR determination of photorespiration in intact leaves using in vivo 13CO2 labeling. ResearchGate. [Link]

-

Preparative-scale enzymic synthesis of D-[14C]ribulose 1,5-bisphosphate. PubMed Central. [Link]

-

Synthesis of isotopically labeled D-[1'-13C]ribonucleoside phosphoramidites. PubMed. [Link]

-

Despite slow catalysis and confused substrate specificity, all ribulose bisphosphate carboxylases may be nearly perfectly optimized. PNAS. [Link]

-

Simultaneous Kinetic Analysis of Ribulose 1,5-Bisphosphate Carboxylase/Oxygenase Activities. PubMed Central. [Link]

-

Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. ACS Publications. [Link]

-

Experimental evidence for extra proton exchange in ribulose 1,5-bisphosphate carboxylase/oxygenase catalysis. Taylor & Francis Online. [Link]

-

RuBisCO activity assays: a simplified biochemical redox approach for in vitro quantification and an RNA sensor approach for in vivo monitoring. NIH. [Link]

-

MS and MS/MS spectrum for the RuBisCo peptide (K)WSPELAACAlk EVWK(E). ResearchGate. [Link]

-

13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC. [Link]

-

Rubisco Synthesis, Assembly, Mechanism, and Regulation. PubMed Central. [Link]

-

Carboxylation reaction pathway of RuBisCO, in the form of a scan along the C(CO2)-C2(RuBP) distance, as obtained from a B3LYP/6-31G(d,p) calculation, using the 77-atom model of Fig. 2. The geometries of stationary points (reactant, transition, product state) are indicated by crosses. See text for details. ResearchGate. [Link]

-

Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. MDPI. [Link]

-

Ribulose 1,5-bisphosphate carboxylase/oxygenase activates O2 by electron transfer. PNAS. [Link]

-

Labelling analysis for ¹³C MFA using NMR spectroscopy. PubMed. [Link]

-

Dynamic photosynthetic labeling and carbon-positional mass spectrometry monitor in vivo RUBISCO carbon assimilation rates. Oxford Academic. [Link]

-

Purification of ribulose-1,5-bisphosphate carboxylase and carbon isotope fractionation by whole cells and carboxylase from Cylindrotheca sp. (Bacillariophyceae). ResearchGate. [Link]

-

Synthesis of ribulose 1,5—bisphosphate carboxylase by isolated Sorghum mesophyll chloroplasts. Indian Academy of Sciences. [Link]

-

13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. PubMed. [Link]

-

rbcL - Ribulose bisphosphate carboxylase large chain - Magnolia latahensis (Apocynophyllum latahense). UniProt. [Link]

-

Natural and Synthetic Modified Nucleic Acids: Their Properties, Functions and Applications. MDPI. [Link]

-

Practical Guidelines for 13C-Based NMR Metabolomics. PubMed. [Link]

-

Ribulose-1,5-bisphosphate regeneration in the Calvin-Benson-Bassham cycle: Focus on the last three enzymatic steps that allow the formation of Rubisco substrate. Frontiers. [Link]

-

Semi-enzymatic synthesis and application of 13 C-isotopically labelled inositol-(1,4,5)-trisphosphate. ResearchGate. [Link]

-

State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PubMed Central. [Link]

-

Semi-enzymatic synthesis and application of 13C-isotopically labelled inositol-(1,4,5)-trisphosphate. PubMed Central. [Link]

Sources

- 1. Rubisco Synthesis, Assembly, Mechanism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. pnas.org [pnas.org]

- 4. Frontiers | Ribulose-1,5-bisphosphate regeneration in the Calvin-Benson-Bassham cycle: Focus on the last three enzymatic steps that allow the formation of Rubisco substrate [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparative-scale enzymic synthesis of D-[14C]ribulose 1,5-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (Rubisco) Activase: PRODUCT INHIBITION, COOPERATIVITY, AND MAGNESIUM ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Decoding Cellular Metabolism with Carbon-13

An Application Guide to the Experimental Design for ¹³C Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of intracellular metabolic reactions. By introducing a substrate labeled with a stable isotope, typically ¹³C, we can trace the path of carbon atoms through the intricate network of cellular metabolism. This technique, known as ¹³C-MFA, provides a detailed snapshot of cellular physiology, revealing how cells allocate resources to processes like growth, energy production, and biosynthesis.[1][2] This quantitative understanding is invaluable in diverse fields, from identifying novel drug targets in cancer metabolism to optimizing bioprocesses for the production of valuable chemicals.[1][3]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the robust experimental design for ¹³C-MFA. We will delve into the critical considerations and protocols that ensure the generation of high-quality, reproducible data, moving beyond a simple recitation of steps to explain the underlying principles that govern each experimental choice.

Pillar 1: The Strategic Blueprint - Core Principles of ¹³C-MFA Experimental Design

A successful ¹³C-MFA experiment is built upon a foundation of careful planning. The primary objective is to cultivate cells with a ¹³C-labeled substrate until they reach both a metabolic and isotopic steady state.[4] At this point, the distribution of ¹³C within intracellular metabolites, known as the mass isotopomer distribution (MID), reflects the relative activities of the metabolic pathways. These MIDs, measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, are the primary data used in computational modeling to estimate intracellular fluxes.[1][5]

The overall workflow of a ¹³C-MFA experiment can be visualized as a multi-stage process, each with critical decision points that impact the quality of the final flux map.

Figure 2: The logic of parallel labeling experiments for enhanced flux resolution.

Pillar 3: The Execution - Protocols for Sample Preparation and Analysis

The transition from a living cell culture to a stable sample ready for analysis is fraught with potential pitfalls. Rapid metabolic changes can occur during sample handling, leading to inaccurate flux estimations. Therefore, robust and validated protocols for quenching metabolism and extracting metabolites are essential. [6][7]

Protocol: Rapid Quenching and Metabolite Extraction for Adherent Mammalian Cells

This protocol is adapted from established methods and is designed to rapidly halt enzymatic activity and efficiently extract a broad range of metabolites. [8][9][10]

-

Preparation:

-

Prepare a quenching solution of -80°C 60% methanol in water.

-

Prepare an extraction solvent of -20°C 80% methanol in water.

-

Place a metal block or tray on dry ice to create a cold surface for the culture plates.

-

-

Cell Washing (Optional but Recommended):

-

Aspirate the labeling medium from the culture dish.

-

Rapidly wash the cell monolayer once with ice-cold phosphate-buffered saline (PBS) or saline to remove extracellular labeled substrate. [11]This step should be performed as quickly as possible to minimize metabolite leakage.

-

-

Quenching:

-

Immediately after washing, place the culture dish on the pre-chilled metal block on dry ice.

-

Add a sufficient volume of the -80°C quenching solution to completely cover the cell monolayer. This will rapidly freeze the cells and quench metabolic activity.

-

Alternatively, liquid nitrogen can be poured directly onto the culture dish to achieve an even faster quench. [9]

-

-

Metabolite Extraction:

-

Transfer the plate to dry ice.

-

Add the -20°C extraction solvent to the quenched cells.

-

Use a cell scraper to scrape the frozen cell lysate into the extraction solvent.

-

Collect the cell lysate/solvent mixture into a pre-chilled microcentrifuge tube.

-

-

Sample Processing:

-

Vortex the tube vigorously to ensure thorough extraction.

-

Centrifuge the sample at high speed (e.g., 16,000 x g) for 5-10 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube for analysis or storage at -80°C.

-

Analytical Measurement: The Role of Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the two most common analytical platforms for measuring MIDs in ¹³C-MFA studies. [5][12]

-